molecular formula C8H13NS B091248 2-tert-Butyl-4-methyl-1,3-thiazole CAS No. 15679-14-8

2-tert-Butyl-4-methyl-1,3-thiazole

Cat. No. B091248
CAS RN: 15679-14-8
M. Wt: 155.26 g/mol
InChI Key: DPLNOHLYSPQOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-4-methyl-1,3-thiazole (TMB) is a heterocyclic compound that has been used in various scientific research applications. It is a yellow liquid with a strong odor and is commonly used as a flavoring agent in food and beverages. TMB has also been found to have potential applications in the fields of medicine and biotechnology.

Mechanism Of Action

The mechanism of action of 2-tert-Butyl-4-methyl-1,3-thiazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-tert-Butyl-4-methyl-1,3-thiazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-tert-Butyl-4-methyl-1,3-thiazole has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth and differentiation.

Biochemical And Physiological Effects

2-tert-Butyl-4-methyl-1,3-thiazole has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-tert-Butyl-4-methyl-1,3-thiazole has also been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of tumor cells. Additionally, 2-tert-Butyl-4-methyl-1,3-thiazole has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-tert-Butyl-4-methyl-1,3-thiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-tert-Butyl-4-methyl-1,3-thiazole is also stable and can be stored for long periods of time. However, 2-tert-Butyl-4-methyl-1,3-thiazole has some limitations for lab experiments. It has a strong odor and can be toxic at high concentrations. Additionally, 2-tert-Butyl-4-methyl-1,3-thiazole can be difficult to dissolve in certain solvents.

Future Directions

There are several future directions for the research and development of 2-tert-Butyl-4-methyl-1,3-thiazole. One potential direction is the development of 2-tert-Butyl-4-methyl-1,3-thiazole-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another potential direction is the use of 2-tert-Butyl-4-methyl-1,3-thiazole as a biomarker for oxidative stress and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-tert-Butyl-4-methyl-1,3-thiazole and its potential applications in biotechnology.

Synthesis Methods

2-tert-Butyl-4-methyl-1,3-thiazole can be synthesized using various methods, including the reaction of 2-methyl-4,5-dihydrothiazole with tert-butyl chloride in the presence of a base, or the reaction of 2-methyl-4,5-dihydrothiazole with tert-butyl bromide in the presence of a base. The yield of the reaction is typically high, ranging from 80-90%.

Scientific Research Applications

2-tert-Butyl-4-methyl-1,3-thiazole has been used in various scientific research applications, including the development of new drugs and therapies. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-tert-Butyl-4-methyl-1,3-thiazole has also been used as a biomarker for oxidative stress and has been found to be a potential therapeutic target for various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

2-tert-butyl-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-6-5-10-7(9-6)8(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLNOHLYSPQOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343134
Record name 2-tert-Butyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-4-methyl-1,3-thiazole

CAS RN

15679-14-8
Record name 2-(1,1-Dimethylethyl)-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15679-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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